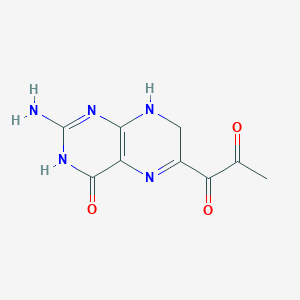
6-Pyruvoyl-7,8-dihydropterin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Pyruvoyl-7,8-dihydropterin is a dihydropterin compound characterized by an amino substituent at the 2-position, an oxo substituent at the 4-position, and a pyruvoyl group at the 6-position . This compound plays a crucial role in the biosynthesis of tetrahydrobiopterin, an essential cofactor in the synthesis of aromatic amino acids and nitric oxide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyruvoyl-7,8-dihydropterin typically involves the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin through the action of the enzyme 6-pyruvoyltetrahydropterin synthase . This reaction involves the elimination of triphosphate and an intramolecular redox reaction in the presence of magnesium ions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis route mentioned above is likely adapted for large-scale production, given the importance of this compound in various biochemical pathways.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Pyruvoyl-7,8-dihydropterin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as 7,8-dihydroxanthopterin.
Reduction: Reduction reactions can convert it back to its tetrahydropterin form.
Substitution: Substitution reactions involving the amino and oxo groups can lead to the formation of different pterin derivatives.
Common Reagents and Conditions:
Oxidation: Ferricyanide or dichlorophenolindolphenol are commonly used oxidizing agents.
Reduction: Reducing agents like dithioerythritol can be used to stabilize the compound in its reduced form.
Major Products:
Oxidation Products: 7,8-dihydroxanthopterin.
Reduction Products: Tetrahydropterin derivatives.
Wissenschaftliche Forschungsanwendungen
6-Pyruvoyl-7,8-dihydropterin has numerous applications in scientific research:
Wirkmechanismus
6-Pyruvoyl-7,8-dihydropterin exerts its effects through its role as an intermediate in the biosynthesis of tetrahydrobiopterin. The enzyme 6-pyruvoyltetrahydropterin synthase catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin, which then participates in the synthesis of tetrahydrobiopterin . This cofactor is essential for the activity of aromatic amino acid monooxygenases and nitric oxide synthase, which are involved in neurotransmitter synthesis and nitric oxide production .
Vergleich Mit ähnlichen Verbindungen
7,8-Dihydropterin: Another intermediate in the pteridine biosynthesis pathway.
Tetrahydrobiopterin: The final product of the pathway, essential for various enzymatic reactions.
Sepiapterin: A precursor in the biosynthesis of tetrahydrobiopterin.
Uniqueness: 6-Pyruvoyl-7,8-dihydropterin is unique due to its specific role in the biosynthesis of tetrahydrobiopterin. Unlike other intermediates, it undergoes a specific enzymatic conversion that is crucial for the production of this essential cofactor .
Eigenschaften
CAS-Nummer |
77267-04-0 |
|---|---|
Molekularformel |
C9H9N5O3 |
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
1-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)propane-1,2-dione |
InChI |
InChI=1S/C9H9N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2H2,1H3,(H4,10,11,13,14,17) |
InChI-Schlüssel |
WAIMTWRHMGIREN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=O)C1=NC2=C(NC1)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14437166.png)
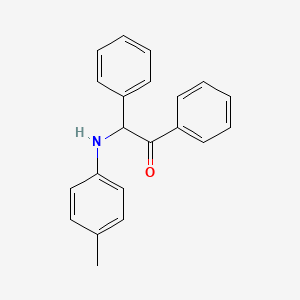
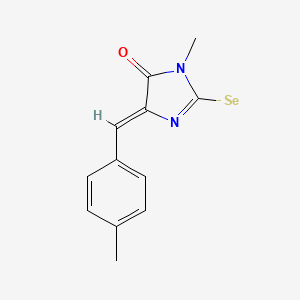

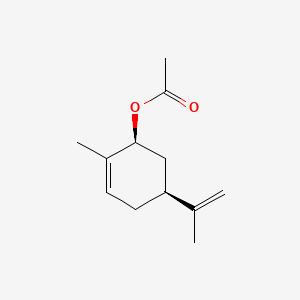
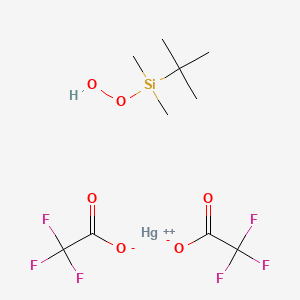
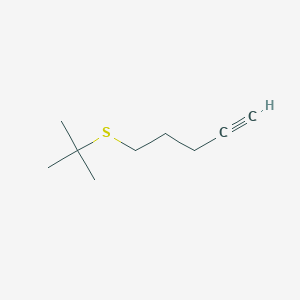
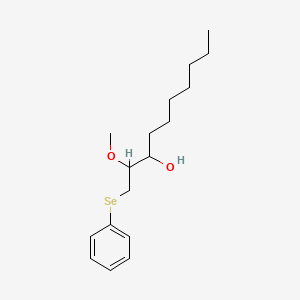
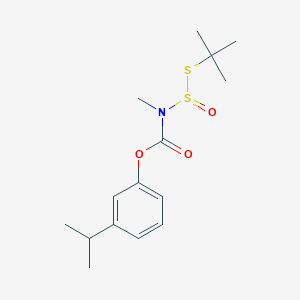
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
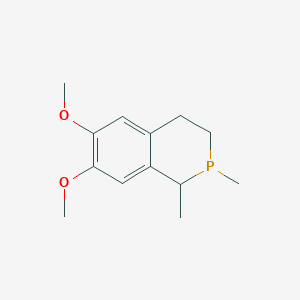
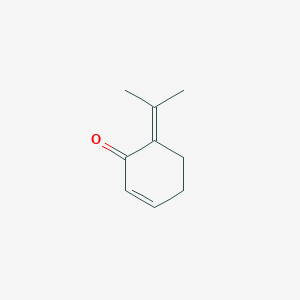

![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)
